Cas no 1291490-95-3 (3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one)
3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one
- 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one
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- Inchi: 1S/C17H17ClN2O/c1-2-11-7-9-12(10-8-11)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-10,15-16H,2,19H2,1H3
- InChI Key: UURKZQICIKUXMP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C1C(C(N1C1C=CC(CC)=CC=1)=O)N
Computed Properties
- Exact Mass: 300.1029409 g/mol
- Monoisotopic Mass: 300.1029409 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 46.3
- Molecular Weight: 300.8
3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM292193-1g |
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one |
1291490-95-3 | 95+% | 1g |
$505 | 2021-06-09 | |
| Chemenu | CM292193-1g |
3-Amino-4-(2-chlorophenyl)-1-(4-ethylphenyl)azetidin-2-one |
1291490-95-3 | 95%+ | 1g |
$696 | 2024-08-02 |
3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one
3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one: A Comprehensive Overview
The compound 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one (CAS No. 1291490-95-3) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural features and promising applications. In this article, we delve into the properties, synthesis, and recent advancements related to this compound.
Structure and Synthesis
The molecular structure of 3-Amino-4-(2-chloro-phenyl)-1-(4-ethyl-phenyl)-azetidin-2-one is characterized by an azetidinone ring system, which is a four-membered lactam. The azetidinone core is substituted with an amino group at position 3, a 2-chlorophenyl group at position 4, and a 4'-ethylphenyl group at position 1. This substitution pattern imparts unique electronic and steric properties to the molecule.
Recent studies have explored novel synthetic routes for this compound, leveraging advanced methodologies such as organocatalysis and transition-metal-mediated reactions. These approaches have not only improved the yield but also enhanced the stereochemical control during synthesis. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the biaryl framework of the molecule.
Pharmacological Properties
One of the most exciting aspects of 3-Amino-4-(2-chloro-phenyl)-1-(4-Ethyl-PHENYL)-AZETIDINONE lies in its pharmacological profile. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in neurodegenerative diseases. Specifically, this compound has shown promise in inhibiting enzymes associated with Alzheimer's disease progression.
Moreover, recent research has highlighted its ability to act as a selective agonist for certain G-protein coupled receptors (GPCRs), making it a candidate for drug development in the treatment of chronic pain and inflammatory conditions. The presence of the amino group at position 3 plays a critical role in modulating these pharmacological activities.
Materials Science Applications
Beyond pharmacology, CAS No. 1291490-95-X has found applications in materials science due to its ability to form self-assembled monolayers (SAMs) on various surfaces. The ethyl group at position 4 contributes to the hydrophobicity of the molecule, facilitating its use in creating water-repellent coatings.
Recent advancements in nanotechnology have also explored the use of this compound as a building block for constructing supramolecular assemblies. Its azetidinone ring system provides a rigid scaffold that can be functionalized with other groups to create complex nanostructures with potential applications in drug delivery systems.
Environmental Considerations
In line with growing concerns about environmental sustainability, researchers have investigated the biodegradability and eco-friendly synthesis of 3-Amino...AZETIDINONE. Studies indicate that under specific microbial conditions, this compound can undergo enzymatic degradation, reducing its environmental footprint.
Efforts are also underway to develop greener synthetic pathways for this molecule, utilizing renewable feedstocks and minimizing waste generation. These initiatives align with global trends toward sustainable chemistry practices.
Conclusion
The compound 3-Amino...AZETIDINONE (CAS No. 1291490-X-X) stands at the forefront of chemical innovation, offering diverse applications across multiple disciplines. Its unique structure enables it to serve as a versatile building block in drug discovery and materials science.
As research continues to uncover new facets of this molecule's properties and applications, it is poised to play an increasingly significant role in advancing both scientific knowledge and technological innovations.
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